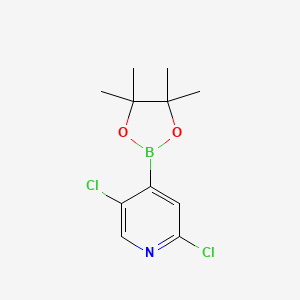

2,5-Dichloropyridine-4-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOZGFDFEKVFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660604 | |

| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-98-6 | |

| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichloropyridine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dichloropyridine-4-boronic acid pinacol ester in Modern Chemistry

This compound, bearing the CAS number 1073353-98-6, is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its trifunctional nature—a pyridine core with two distinct chlorine atoms and a versatile boronic ester—offers a scaffold for intricate molecular architectures. This compound is particularly valued in the construction of polysubstituted pyridine derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The boronic ester functionality serves as a linchpin for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl partners. The differential reactivity of the two chlorine atoms can be exploited for sequential functionalization, allowing for the controlled and regioselective introduction of diverse substituents. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable reagent, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of alternative strategies.

Primary Synthetic Pathway: Palladium-Catalyzed Miyaura Borylation of a Pre-functionalized Pyridine Core

The most robust and widely applicable method for the synthesis of this compound involves a palladium-catalyzed Miyaura borylation. This approach hinges on the initial preparation of a suitable precursor, 2,5-dichloro-4-iodopyridine, which is then subjected to cross-coupling with bis(pinacolato)diboron (B₂pin₂). This strategy offers excellent regioselectivity and functional group tolerance.

Logical Workflow for the Miyaura Borylation Pathway

Caption: Workflow for the primary synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2,5-Dichloro-4-iodopyridine

The synthesis of the 2,5-dichloro-4-iodopyridine intermediate is a critical first step. A common and effective method is the diazotization of 4-amino-2,5-dichloropyridine followed by a Sandmeyer-type iodination. However, a more direct approach involving the iodination of 2,5-dichloropyridine can also be employed.

Experimental Protocol: Iodination of 2,5-Dichloropyridine

-

Reaction Setup: To a solution of 2,5-dichloropyridine (1.0 eq.) in a suitable solvent such as sulfuric acid, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dichloro-4-iodopyridine.

Part 2: Miyaura Borylation of 2,5-Dichloro-4-iodopyridine

With the key intermediate in hand, the final step is the palladium-catalyzed borylation. The Miyaura borylation is a reliable method for converting aryl halides to the corresponding boronic esters.[1][2]

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,5-dichloro-4-iodopyridine (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq.), a palladium catalyst such as PdCl₂(dppf) (1-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 eq.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(dppf) | Efficient for cross-coupling of aryl halides with diboron reagents. |

| Base | Potassium Acetate (KOAc) | A mild base that is crucial for the transmetalation step in the catalytic cycle.[2] |

| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvents that are stable at elevated temperatures. |

| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |

Table 1: Optimized Reaction Conditions for Miyaura Borylation.

Alternative Synthetic Strategies and Mechanistic Considerations

While the Miyaura borylation of a pre-iodinated substrate is the most common route, other synthetic strategies are mechanistically plausible, though they present significant challenges in terms of regioselectivity and reactivity.

Halogen-Metal Exchange Followed by Borylation

This classical approach involves the deprotonation of an aryl halide with a strong organolithium base at low temperatures, followed by quenching with a boron electrophile like triisopropyl borate or pinacolborane.

Conceptual Pathway: Halogen-Metal Exchange

References

physicochemical properties of 2,5-Dichloropyridine-4-boronic acid pinacol ester

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloropyridine-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

This compound (CAS No: 1073353-98-6) is a specialized heterocyclic organic compound that has emerged as a critical reagent in contemporary synthetic chemistry.[1][2] Its structural architecture, featuring a dichlorinated pyridine ring coupled to a boronic acid pinacol ester, makes it an exceptionally valuable building block, particularly in the realm of medicinal chemistry and materials science.[3][4] The primary utility of this compound lies in its function as a stable, efficient, and versatile coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a cornerstone of modern drug discovery, enabling the precise formation of carbon-carbon bonds to construct complex molecular scaffolds. The incorporation of the 2,5-dichloropyridine motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, bioavailability, or target binding affinity.[6] This guide provides a comprehensive overview of its core physicochemical properties, stability, handling, and analytical characterization, offering field-proven insights for its effective application.

Core Physicochemical & Structural Properties

The compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized below, providing the foundational data required for stoichiometric calculations, reaction setup, and analytical assessment.

| Property | Value | Source(s) |

| CAS Number | 1073353-98-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [1][2] |

| Molecular Weight | 273.95 g/mol | [1][2] |

| Physical Form | Solid (at 20°C) | [1] |

| Melting Point | 83-85 °C | [1] |

| Purity (Typical) | ≥95-98% | [1][7] |

Structurally, the molecule's reactivity is dominated by the C-B bond of the pinacol boronate ester. The pinacol group provides significantly enhanced stability compared to the free boronic acid, reducing the propensity for self-condensation (anhydride formation) and degradation, yet it is labile enough to participate in the catalytic cycle of cross-coupling reactions.[8] The two chlorine atoms on the pyridine ring act as electron-withdrawing groups, influencing the electronic nature of the aromatic system and providing additional synthetic handles for further functionalization.

Stability, Handling, and Storage: Ensuring Reagent Integrity

While pinacol esters are designed for stability, their handling and storage are not trivial. The primary pathway for degradation is hydrolysis of the boronic ester back to the corresponding boronic acid, which can be catalyzed by moisture, acid, or base.[8][9]

Causality Behind Instability: The boron atom in the ester is Lewis acidic and susceptible to nucleophilic attack by water. This process is often catalyzed by residual silanol groups on glass surfaces or silica gel during chromatography, and by acidic or basic conditions that can facilitate the cleavage of the B-O bonds.[10][11]

Recommended Protocols for Handling and Storage:

-

Storage: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place, with some suppliers recommending temperatures as low as -20°C.[12][13][14] It should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon, to minimize exposure to moisture and air.[13]

-

Handling: Always handle the compound in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][12] Avoid generating dust.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can promote degradation.[12]

Application in Synthesis: The Suzuki-Miyaura Coupling Workflow

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic ester and an aryl or vinyl halide/triflate.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization: A Validated Protocol for Purity Assessment

Assessing the purity of boronic acid pinacol esters via reversed-phase high-performance liquid chromatography (RP-HPLC) is a significant challenge due to their propensity for on-column hydrolysis.[11][15][16] Standard analytical methods using aqueous-organic mobile phases and conventional C18 columns often yield inaccurate results, showing the hydrolyzed boronic acid as a major impurity even if it is not present in the solid sample.[9]

The Challenge: On-Column Hydrolysis

The root cause of this analytical inaccuracy is the interaction of the boronic ester with the stationary phase and mobile phase. Residual silanol groups on the surface of silica-based columns can catalyze hydrolysis, and the presence of water and protic modifiers (like formic or trifluoroacetic acid) in the mobile phase accelerates this degradation during the analytical run.[11][16]

The Solution: A Self-Validating Hydrolysis-Minimizing RP-HPLC Protocol

To achieve an accurate purity assessment, the entire analytical workflow must be designed to prevent hydrolysis. The following protocol is based on methodologies proven to minimize on-column degradation.[11][15][16]

Caption: Workflow for accurate purity analysis of boronic pinacol esters.

Detailed Step-by-Step Methodology:

-

Sample Preparation (Critical Step):

-

Causality: To prevent pre-injection hydrolysis, an aprotic, non-aqueous diluent is essential.[9][11]

-

Protocol: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of 100% acetonitrile (HPLC grade). Vortex to ensure complete dissolution. Analyze the sample as soon as possible after preparation.

-

-

HPLC Conditions:

-

Causality: The column chemistry is the most significant factor in on-column hydrolysis.[11][16] A modern, end-capped column with low residual silanol activity is required. The absence of an acid modifier in the mobile phase further reduces a key catalyst for hydrolysis.[15]

-

Protocol:

-

Column: Waters XTerra MS C18, 4.6 x 50 mm, or equivalent column with certified low silanol activity.[15]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical starting point would be a linear gradient from 20% B to 80% B over 5-7 minutes.

-

Flow Rate: 1.2 mL/min[15]

-

Column Temperature: 35°C[15]

-

Injection Volume: 2 µL[15]

-

Detection: UV detection at 220 nm[15]

-

-

-

Data Analysis and Interpretation:

-

Expected Outcome: Under these optimized conditions, the chromatogram should show a sharp, primary peak for the intact this compound. Any peak corresponding to the hydrolyzed boronic acid should be minimal (<0.5%), representing a more accurate purity profile of the solid material.

-

Conclusion

This compound is a high-value reagent whose effective use is predicated on a thorough understanding of its physicochemical properties. While its stability is superior to the corresponding free boronic acid, its susceptibility to hydrolysis necessitates careful handling, storage, and, most critically, specialized analytical techniques to ensure quality control. By employing the protocols outlined in this guide, researchers and drug development professionals can confidently utilize this versatile building block to its full potential, accelerating the synthesis of novel chemical entities for a wide range of applications.

References

- 1. 1073353-98-6 this compound AKSci X1592 [aksci.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Fluoropyridine-5-boronic acid pinacol ester = 95 444120-95-0 [sigmaaldrich.com]

- 6. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]

- 7. 2,5-Dichloropyridine-4-boronic acid, pinacol ester [cymitquimica.com]

- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. combi-blocks.com [combi-blocks.com]

- 15. researchgate.net [researchgate.net]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid pinacol ester (CAS 1073353-98-6): A Cornerstone Reagent for Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The strategic functionalization of the pyridine ring is therefore a critical endeavor for medicinal chemists. 2,5-Dichloropyridine-4-boronic acid pinacol ester has emerged as a key building block in this pursuit. This versatile reagent provides a stable and efficient means of introducing a dichloropyridine moiety, which can be selectively and sequentially functionalized, primarily through the powerful Suzuki-Miyaura cross-coupling reaction. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties at a Glance

A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. The properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1073353-98-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [1][2] |

| Molecular Weight | 273.95 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Melting Point | 83-85 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store long-term in a cool, dry place | [1] |

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. While multiple routes exist, a prevalent and robust method for preparing this compound involves a palladium-catalyzed cross-coupling reaction. This typically utilizes a suitable precursor, such as 2,5-dichloro-4-iodopyridine, which is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

A general representation of this synthetic approach is as follows:

Caption: General synthetic scheme for this compound.

The choice of palladium catalyst, ligand, base, and solvent are critical for optimizing the reaction yield and purity. Catalysts such as Pd(dppf)Cl₂ are commonly employed, with a base like potassium acetate used to facilitate the catalytic cycle.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[6] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and purify.[7]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. This cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of two chlorine atoms on the pyridine ring of the title compound allows for selective and sequential couplings. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution and some cross-coupling reactions due to the electronic influence of the ring nitrogen.[8] This differential reactivity can be exploited to synthesize complex, multi-substituted pyridines in a controlled manner.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound is prominently demonstrated in the synthesis of biologically active molecules, particularly kinase inhibitors. The substituted pyridine core is a common feature in many such inhibitors, and this reagent provides a convergent and flexible route to a diverse range of analogues.

One notable application is in the synthesis of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[9] The p38 MAPK pathway plays a crucial role in inflammatory responses, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases.[9] The synthesis of potent 2,3,5-trisubstituted pyridine inhibitors often commences with a Suzuki-Miyaura cross-coupling reaction using a boronic acid or ester to install a substituent at the 4-position of a dichloropyridine scaffold.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Reaction: Coupling of this compound with an Aryl Bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the aryl bromide, and potassium phosphate.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask. The solvent ratio is typically between 3:1 and 5:1 dioxane:water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[3]

Key Safety Information:

-

Hazard Statements: The SDS for this compound should be consulted for specific hazard information. For similar boronic acid pinacol esters, hazards may include skin irritation, serious eye irritation, and respiratory irritation.[10][11]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Response: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

-

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a testament to the enabling power of modern synthetic reagents. Its stability, coupled with the efficiency and selectivity of the Suzuki-Miyaura reaction, provides medicinal chemists with a powerful tool for the construction of complex, highly functionalized pyridine-based molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly vital role in the discovery and development of the next generation of medicines.

References

- 1. 1073353-98-6 this compound AKSci X1592 [aksci.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dichloropyridine-4-boronic acid pinacol ester

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, pyridine-based boronic acid pinacol esters are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex molecules with high precision. The compound 2,5-Dichloropyridine-4-boronic acid pinacol ester (CAS No. 1073353-98-6), with its specific substitution pattern, offers unique reactivity and electronic properties.[1] However, its potential can only be fully realized when its structure is unequivocally confirmed. The presence of isomers, impurities, or degradation products can significantly impact reaction outcomes, yield, and the biological activity of downstream compounds.

This guide provides a comprehensive framework for the structural elucidation of this compound. We will delve into the core analytical techniques required for its characterization, moving beyond a simple checklist of methods to explain the "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to structural verification.

Foundational Analysis: Confirming Identity and Purity

Before embarking on detailed structural analysis, it is crucial to confirm the compound's fundamental properties and assess its purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for sample handling, storage, and for setting up subsequent analytical experiments.

| Property | Value | Source |

| CAS Number | 1073353-98-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 273.95 g/mol | --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK-- |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of the compound. Due to the potential for hydrolysis of the pinacol ester to the corresponding boronic acid, careful method development is required.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a mixture of Acetonitrile and Water (1:1 v/v) to a concentration of 1 mg/mL.

The expected outcome is a major peak corresponding to the title compound, with any impurities appearing as separate, smaller peaks. The relative peak areas provide a quantitative measure of purity.

The Core of Structure Elucidation: A Multi-technique Spectroscopic Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of structural elucidation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, a suite of NMR experiments is necessary.

Workflow for Comprehensive NMR Analysis

References

A Technical Guide to 2,5-Dichloropyridine-4-boronic acid pinacol ester: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Abstract: This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid pinacol ester, a pivotal heterocyclic building block in modern synthetic chemistry. We will delve into its fundamental physicochemical properties, common synthetic pathways, and its critical role as a reagent in palladium-catalyzed cross-coupling reactions. With a focus on practical application, this document furnishes drug development professionals and researchers with a detailed experimental protocol for its use in Suzuki-Miyaura coupling, complete with mechanistic insights and workflow visualizations. The aim is to bridge theoretical understanding with field-proven application, underscoring the compound's significance in the rapid assembly of complex molecular architectures for pharmaceutical and materials science research.

Core Compound Identification and Properties

This compound is a stable, versatile organoboron compound widely utilized in organic synthesis. The pyridine core is a privileged scaffold in medicinal chemistry, and this reagent provides a robust method for its incorporation into more complex structures. The pinacol ester group serves to protect the boronic acid from premature degradation and hydrolysis while ensuring excellent reactivity under appropriate catalytic conditions[1].

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂ | [2][3] |

| Molecular Weight | 273.95 g/mol | [2][3] |

| CAS Number | 1073353-98-6 | [2][4] |

| Appearance | Typically an off-white to beige solid | [5] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [6] |

Synthesis of the Reagent

The synthesis of pyridine boronic acid pinacol esters is typically achieved through modern catalytic methods that offer high efficiency and functional group tolerance. Common strategies include:

-

Palladium-Catalyzed Cross-Coupling: A prevalent method involves the palladium-catalyzed cross-coupling of a suitable dihalogenated pyridine precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[1].

-

Iridium-Catalyzed C-H Borylation: More advanced methods utilize iridium catalysts to directly functionalize a C-H bond on the pyridine ring, offering an atom-economical route to the desired boronic ester[7]. This approach can provide access to specific isomers by leveraging steric and electronic control[7].

These synthetic routes have made a wide array of functionalized pyridine boronic esters, including the title compound, commercially available and accessible to the broader scientific community.

The Suzuki-Miyaura Reaction: A Cornerstone Application

The primary utility of this compound lies in its function as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning transformation is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group compatibility, and the commercial availability and low toxicity of its reagents.[8][9][10]

The reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of our reagent and an organic halide (or pseudohalide), catalyzed by a palladium complex.[8] The fundamental catalytic cycle is a well-established three-step process:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) intermediate.

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group (the dichloropyridyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Palladium(0) catalyst to continue the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a representative cross-coupling reaction.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Materials and Equipment

-

Reagents:

-

This compound (1.0 equiv.)

-

1-Bromo-4-methoxybenzene (1.2 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (buchwald ligand) (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv.)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

-

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere manifold (Nitrogen or Argon)

-

Syringes and needles

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup and purification

-

TLC plates or GC-MS for reaction monitoring

-

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 1-bromo-4-methoxybenzene (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).[6]

-

Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. The base, K₃PO₄, is essential for the formation of the boronate complex required for the transmetalation step.[8]

-

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[6] Stir the suspension for 5 minutes.

-

Scientist's Note: The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base. Degassing the water (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

-

-

Catalyst Preparation & Addition: In a separate vial, prepare a catalyst premix by dissolving Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[6] Add this catalyst solution to the main reaction mixture via syringe.

-

Scientist's Note: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a sterically bulky phosphine ligand that stabilizes the catalyst and accelerates the oxidative addition and reductive elimination steps, improving reaction efficiency.[10]

-

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[6]

-

Scientist's Note: Elevated temperature is typically required to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.

-

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[6]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[6]

-

Scientist's Note: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled by technically qualified individuals using appropriate safety precautions.

-

Hazards: Based on data for similar pyridine boronic acid esters, this compound should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][11][12]

-

Precautions:

-

Storage: Store in a cool, dry place. Keep the container tightly closed to prevent hydrolysis of the boronic ester.[5][13] Refrigeration is often recommended for long-term storage.[13]

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point for creating complex molecules containing the dichloropyridine moiety. Its primary application in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. Understanding its properties, the rationale behind its application in established protocols, and proper handling procedures empowers scientists to effectively leverage this reagent in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

- 1. 2,3,4-Trichloropyridine-5-boronic acid pinacol ester (2121514-82-5) for sale [vulcanchem.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. scbt.com [scbt.com]

- 4. 1073353-98-6 this compound AKSci X1592 [aksci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-吡啶硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Commercial Availability and Synthetic Strategies of Dichloropyridine Boronic Esters for Advanced Chemical Synthesis

Abstract

Dichloropyridine boronic acids and their corresponding esters, particularly pinacol esters, represent a class of highly valuable and versatile building blocks in modern organic synthesis. Their utility is most pronounced in the field of medicinal chemistry and drug development, where they serve as key intermediates in palladium-catalyzed cross-coupling reactions. The presence of two chlorine atoms on the pyridine scaffold, combined with a boronic ester moiety, allows for programmed, regioselective, and sequential functionalization, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the commercial landscape for these reagents, details robust and field-proven synthetic methodologies for their preparation, and explores their critical applications, with a focus on the Suzuki-Miyaura reaction. Furthermore, it covers essential aspects of their handling, stability, and spectroscopic characterization to support researchers in their successful application.

Introduction

The pyridine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, methods for its substituted synthesis are of paramount importance.[1] Boronic acids and their esters have emerged as indispensable reagents for carbon-carbon bond formation, largely due to the success of the Suzuki-Miyaura cross-coupling reaction, a transformation recognized with the 2010 Nobel Prize in Chemistry.[2] This reaction is favored for its operational simplicity, mild conditions, and the low toxicity of boron-containing reagents.[2][3]

Dichloropyridine boronic esters offer a strategic advantage over their monosubstituted counterparts. The two chloro-substituents exhibit differential reactivity, which can be exploited to achieve selective, stepwise elaboration of the pyridine core.[4][5] This allows for the introduction of diverse functionalities at specific positions, a critical capability in the iterative process of drug discovery. This guide serves as a comprehensive resource for researchers, providing a detailed overview of the availability, synthesis, and application of these powerful synthetic tools.

Chapter 1: The Landscape of Commercially Available Dichloropyridine Boronic Esters

The accessibility of starting materials is a critical factor in the planning and execution of any synthetic campaign. Fortunately, a number of dichloropyridine boronic ester isomers are commercially available from various chemical suppliers, providing a solid foundation for research and development. The most commonly utilized form is the pinacol ester, which offers enhanced stability towards hydrolysis and oxidation compared to the free boronic acid, simplifying handling and purification.[6][7]

Below is a summary of the most frequently encountered commercially available dichloropyridine boronic acid pinacol esters.

Table 1: Commercially Available Dichloropyridine Boronic Acid Pinacol Esters

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight | Major Commercial Suppliers |

| 2,6-Dichloropyridine-3-boronic acid pinacol ester | 1073371-78-4[8][9] | C₁₁H₁₄BCl₂NO₂ | 273.95 g/mol | GIHI CHEMICALS[8], Alchem Pharmtech[9] |

| 2,6-Dichloropyridine-4-boronic acid pinacol ester | 408492-27-3[10] | C₁₁H₁₄BCl₂NO₂ | 273.95 g/mol | Sigma-Aldrich, Aladdin[10] |

| 2,5-Dichloropyridine-4-boronic acid pinacol ester | 1073353-98-6[11] | C₁₁H₁₄BCl₂NO₂ | 273.95 g/mol | Bridge Organics[11], BLDpharm (as boronic acid)[12] |

Note: Availability and stock levels are subject to change. It is recommended to consult the suppliers' online catalogs for the most current information. Major suppliers like Enamine and Boron Molecular also offer a wide range of boronic acids and may provide these or related structures.[13][14][15]

Chapter 2: Synthetic Strategies for Dichloropyridine Boronic Esters

While commercial availability is convenient, the need for a specific, non-cataloged isomer or the desire for a more cost-effective route for large-scale synthesis often necessitates in-house preparation. Two primary strategies have proven to be robust and reliable: halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[16]

Method 1: Halogen-Metal Exchange and Borylation

This classic organometallic approach remains one of the most fundamental and cost-effective methods for preparing pyridinylboronic acids. It relies on the regioselective deprotonation or halogen-metal exchange of a dihalopyridine to generate a nucleophilic organometallic intermediate, which is then trapped with an electrophilic borate ester.

The choice of base (e.g., n-butyllithium, lithium diisopropylamide) and reaction conditions (typically very low temperatures, -78 °C) is critical to control the regioselectivity and prevent side reactions.[17] An in situ quench protocol, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, often gives superior yields by ensuring the highly reactive lithiated intermediate is consumed as it is formed.[17]

Caption: General workflow for synthesis via halogen-metal exchange.

Experimental Protocol: Synthesis of (6-Chloro-3-pyridinyl)boronic Acid [16]

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (1.0 eq) to the cooled THF. To this, add a solution of 2,5-dichloropyridine (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours. Causality: The C-5 position is more acidic and sterically accessible, leading to preferential lithiation over the C-3 or C-4 positions.

-

Borylation: Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. Causality: The electrophilic boron atom is attacked by the lithiated pyridine carbanion to form a borate complex.

-

Hydrolysis: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour to hydrolyze the borate ester to the free boronic acid.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The product can often be precipitated by adjusting the pH of the aqueous layer. Filter and dry the solid to yield the desired boronic acid.

-

Esterification (Optional): To prepare the pinacol ester for enhanced stability, the crude boronic acid can be refluxed with pinacol in a solvent like toluene with a Dean-Stark trap to remove water.

Method 2: Palladium-Catalyzed Miyaura Borylation

An increasingly popular alternative is the direct borylation of halo-pyridines using a palladium catalyst. This method generally offers milder reaction conditions, greater functional group tolerance, and can be more suitable for complex substrates.[16]

The reaction typically involves a palladium source (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a phosphine ligand, a base (e.g., KOAc, K₃PO₄), and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). The choice of ligand is crucial and can significantly influence the reaction's efficiency and selectivity.

Caption: Simplified catalytic cycle for Miyaura borylation.

Chapter 3: Core Applications in Drug Discovery

The primary application of dichloropyridine boronic esters is in Suzuki-Miyaura cross-coupling reactions. Their structure is ideally suited for the synthesis of biaryl and heteroaryl compounds, which are privileged scaffolds in medicinal chemistry.

Sequential Cross-Coupling

The key advantage of a dichlorinated pyridine is the ability to perform sequential couplings. By carefully selecting the catalyst, base, and reaction temperature, one chlorine atom can be selectively coupled while leaving the second intact for a subsequent transformation. This provides a powerful route to unsymmetrically substituted pyridines. For example, in 2,6-dichloropyridine, coupling can often be achieved selectively at one position, with the resulting 2-chloro-6-alkylpyridine being isolated before a second, different coupling partner is introduced.[4][18]

General Experimental Protocol: Suzuki-Miyaura Coupling [18]

-

Setup: In a reaction vial, combine the dichloropyridine boronic ester (1.0 eq), the desired aryl/alkyl halide or triflate (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., Ad₂PⁿBu; 3-6 mol%).

-

Reagent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane:water) followed by a base (e.g., LiOᵗBu or K₃PO₄; 2-3 eq).

-

Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the coupled product.

Caption: Strategy for sequential Suzuki-Miyaura cross-coupling.

Chapter 4: Handling, Stability, and Characterization

Stability and Handling

While boronic acids are versatile, they can be unstable and prone to decomposition (protodeboronation) or formation of cyclic boroxine anhydrides.[6] Pinacol esters (Bpin) are significantly more stable, being less susceptible to hydrolysis and generally easier to handle and purify via chromatography.[6][7]

-

Storage: Dichloropyridine boronic esters should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

-

Handling: As with most organoboron reagents, they should be handled in a well-ventilated fume hood. Avoid exposure to strong oxidizing agents and excessive moisture.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized or purchased material.[19]

-

¹H and ¹³C NMR: These techniques are primary tools for structural elucidation. The chemical shifts of the pyridine ring protons and carbons are influenced by the electron-withdrawing effects of the chlorine atoms and the boronic ester group.[19]

-

¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. Tricoordinate boronic esters (like pinacol esters) typically show a broad signal in the range of δ 20-35 ppm. In contrast, tetracoordinate boronate species, which can form in the presence of Lewis bases, appear further upfield.[20][21]

-

Mass Spectrometry (MS): Provides crucial information on the molecular weight and can help confirm the isotopic pattern characteristic of dichlorinated compounds (a distinctive M, M+2, M+4 pattern).[19]

Conclusion

Dichloropyridine boronic esters are powerful and enabling reagents for the construction of complex, highly functionalized pyridine derivatives. The commercial availability of key isomers provides a direct entry point for their use in discovery chemistry. For cases requiring novel substitution patterns or large-scale production, reliable synthetic methods based on classical organometallic chemistry and modern palladium catalysis are well-established. The true synthetic power of these building blocks lies in their capacity for sequential, site-selective Suzuki-Miyaura cross-coupling reactions, offering a streamlined and flexible approach to the synthesis of novel molecular entities for drug discovery and materials science. A thorough understanding of their properties, handling, and characterization is paramount to leveraging their full potential.

References

- 1. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. 2,6-Dichloropyridine-4-boronic acid, pinacol ester Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 11. bridgeorganics.com [bridgeorganics.com]

- 12. BLDpharm - Bulk Product Details [bldpharm.com]

- 13. Boronic acids and their derivatives - Enamine [enamine.net]

- 14. boronmolecular.com [boronmolecular.com]

- 15. Building Blocks Catalog - Enamine [enamine.net]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 21. mdpi.com [mdpi.com]

stability and storage conditions for 2,5-Dichloropyridine-4-boronic acid pinacol ester

An In-depth Technical Guide to the Stability and Handling of 2,5-Dichloropyridine-4-boronic acid pinacol ester

Introduction

This compound is a vital heterocyclic building block in modern synthetic chemistry. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, making it indispensable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The dichloropyridine motif can enhance the metabolic stability and binding affinity of target molecules, rendering this reagent highly valuable in drug discovery programs.[1]

However, the efficacy and reproducibility of reactions employing this reagent are fundamentally dependent on its purity and stability. Boronic acid pinacol esters, while generally more robust than their corresponding free boronic acids, are susceptible to specific degradation pathways that can compromise experimental outcomes.[2][3] This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and best-practice handling protocols for this compound, grounded in the principles of organoboron chemistry.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is critical for its proper use.

Chemical Identity

| Property | Value |

| CAS Number | 1073353-98-6[4][5] |

| Molecular Formula | C₁₁H₁₄BCl₂NO₂[4][6] |

| Molecular Weight | 273.95 g/mol [4][6] |

| Appearance | Typically an off-white to white solid or powder[7] |

| Common Application | Suzuki-Miyaura cross-coupling reactions[1][8] |

Hazard Summary

Based on data from structurally similar pyridine boronic acid pinacol esters, the compound should be handled with care. The primary hazards are associated with irritation upon contact or inhalation.

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2[7][9][10] | H315: Causes skin irritation. |

| Eye Irritation | Category 2[7][9][10] | H319: Causes serious eye irritation. |

| Respiratory Irritation | STOT SE 3[7][9][10] | H335: May cause respiratory irritation. |

Core Precautionary Measures: P261, P280, P302+P352, P305+P351+P338[7][11]. Always handle within a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9][10][11]

The Chemistry of Stability: Key Degradation Pathways

The stability of this compound is not absolute. Understanding the mechanisms of its degradation is key to preventing it.

Hydrolysis: The Primary Concern

The most significant and common degradation pathway for boronic acid pinacol esters is hydrolysis.[2] The pinacol group serves as a protecting group for the boronic acid, but it can be cleaved by water, especially in the presence of acid or base catalysts, to yield the free 2,5-Dichloropyridine-4-boronic acid and pinacol.[2][12]

Causality: The boron atom is Lewis acidic, making it susceptible to nucleophilic attack by water. While the pinacol ester is sterically hindered and more stable than simpler esters, the equilibrium can shift towards the hydrolyzed products in the presence of moisture.[13] The rate of hydrolysis is known to be significantly influenced by the pH of the solution and the electronic properties of the substituents on the aromatic ring.[12]

Caption: Primary hydrolytic degradation pathway of the pinacol ester.

The formation of the free boronic acid can lead to unintended side reactions, such as the formation of cyclic trimeric anhydrides (boroxines), complicating stoichiometry and potentially reducing yields in subsequent coupling reactions.[2]

Oxidative Degradation

While less common than hydrolysis for pinacol esters, oxidative cleavage of the carbon-boron bond is a known degradation pathway for some boronic acid derivatives, particularly under harsh conditions or in the presence of oxidizing agents.[14] This process can lead to the formation of phenolic byproducts, which can interfere with catalytic cycles.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for ensuring the reagent's integrity.

Optimal Storage Conditions

The primary objective of storage is to rigorously exclude moisture and air.

| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |

| Temperature | -20°C to +4°C | Room Temperature | Low temperatures slow the rate of all potential degradation reactions.[2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Dry Air | An inert atmosphere displaces moisture and oxygen, directly inhibiting hydrolysis and potential oxidation.[7][9] |

| Container | Tightly sealed, amber glass vial | Tightly sealed, opaque container | Prevents ingress of moisture and air.[7][9][11][15] Amber glass protects against potential photochemical degradation. |

| Location | Cool, dry, well-ventilated area | Dry, well-ventilated area | Ensures consistency of the storage environment and safety.[11][15][16] |

Incompatible Materials: Keep the reagent away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[9][11]

Experimental Protocol: Weighing and Dispensing

This protocol is designed to minimize exposure to the laboratory atmosphere.

-

Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere (Optional but Recommended): If available, perform all manipulations within a glovebox or under a positive pressure stream of argon or nitrogen.

-

Dispensing:

-

Briefly open the main container.

-

Quickly remove the desired amount of solid using a clean, dry spatula.

-

Immediately and securely reseal the main container. If the container has a septum, use a syringe to backfill with inert gas.

-

-

Weighing: Transfer the dispensed solid to a pre-tared, dry vial for weighing. Perform the weighing process as swiftly as possible.

-

Dissolution: Add anhydrous solvent to the weighed reagent promptly to prepare a stock solution, which is often more stable than the solid when handled repeatedly.

Quality Control and Assessment of Degradation

Regularly verifying the purity of the reagent is essential, especially for sensitive applications.

Visual Inspection

A preliminary check can be informative but is not definitive. Signs of potential degradation include:

-

Clumping or change in texture: Suggests moisture absorption.

-

Discoloration: May indicate the presence of impurities or oxidative byproducts.

Analytical Verification Protocol: ¹H NMR Spectroscopy

Proton NMR is a rapid and effective method to assess the extent of hydrolysis. The pinacol ester has a characteristic sharp singlet for the 12 equivalent methyl protons, which serves as a clear diagnostic peak.

-

Sample Preparation: Accurately weigh ~5-10 mg of the ester and dissolve it in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃, Acetone-d₆). Using a freshly opened ampule of solvent is recommended.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Intact Ester: Look for a sharp singlet around δ 1.3 ppm, integrating to 12 protons, corresponding to the four methyl groups of the pinacol moiety.

-

Hydrolysis Product: The presence of free pinacol (HO-C(CH₃)₂-C(CH₃)₂-OH) will be indicated by a new singlet around δ 1.2 ppm.

-

Quantification: By integrating the pinacol ester methyl signal against the free pinacol methyl signal, the approximate percentage of hydrolysis can be determined.

-

Conclusion

This compound is a powerful synthetic tool whose reliability is directly tied to its chemical integrity. The principal threat to its stability is hydrolysis, a process that can be effectively mitigated by the rigorous exclusion of atmospheric moisture. By implementing the storage and handling protocols detailed in this guide—specifically, storing the compound cold, dry, and under an inert atmosphere, and minimizing atmospheric exposure during use—researchers can ensure reagent fidelity, leading to more reproducible and successful synthetic outcomes.

References

- 1. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. 1073353-98-6 this compound AKSci X1592 [aksci.com]

- 6. scbt.com [scbt.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 2,3,4-Trichloropyridine-5-boronic acid pinacol ester (2121514-82-5) for sale [vulcanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.be [fishersci.be]

- 11. aksci.com [aksci.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. keyorganics.net [keyorganics.net]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 2,5-Dichloropyridine-4-boronic acid pinacol ester

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridine derivatives serve as indispensable structural motifs.[1] Among these, 2,5-Dichloropyridine-4-boronic acid pinacol ester is a key building block, valued for its utility in Suzuki-Miyaura cross-coupling reactions to introduce the dichloropyridyl moiety into complex molecular architectures.[2] The precise structural verification and purity assessment of such intermediates are paramount to ensure the integrity of subsequent synthetic steps and the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will explore the underlying principles that govern the spectral features, present a robust experimental protocol, and detail the interpretation of the spectrum, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Principles of ¹H NMR in Substituted Pyridine Systems

The ¹H NMR spectrum of a pyridine derivative is dictated by a combination of factors, primarily the diamagnetic anisotropy of the aromatic ring, the potent electron-withdrawing effect of the nitrogen atom, and the electronic influence of substituents.

-

The Pyridine Ring Environment: The cyclic delocalization of π-electrons in the pyridine ring generates a powerful ring current. In the presence of an external magnetic field, this current deshields the protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) compared to protons on a simple benzene ring.[1]

-

Influence of the Nitrogen Atom: Nitrogen is more electronegative than carbon, leading to a polarization of the ring's electron density towards the nitrogen atom. This effect is most pronounced at the α-positions (C2 and C6), causing the attached protons to be the most deshielded (furthest downfield). The effect diminishes with distance, with γ-protons (C4) being less deshielded, and β-protons (C3 and C5) being the most shielded (furthest upfield) among the ring protons.[1][3]

-

Substituent Effects: Electron-withdrawing groups, such as the chloro substituents in our target molecule, further deshield adjacent protons, shifting their signals downfield. Conversely, electron-donating groups would shift signals upfield. The boronic ester group also exerts an electronic influence on the ring.[4]

Section 2: Predicted ¹H NMR Spectrum of this compound

A detailed analysis of the molecule's structure allows for a precise prediction of its ¹H NMR spectrum. The structure contains two distinct types of protons: those on the pyridine ring and those on the pinacol ester group.

Caption: Molecular structure of the target compound.

Analysis of Aromatic Protons:

The pyridine ring has two remaining protons at the C3 and C6 positions.

-

Proton at C6 (H-6): This proton is in an α-position relative to the ring nitrogen, which strongly deshields it. It is also adjacent to the electron-withdrawing chloro group at C5. These combined effects will shift this proton significantly downfield. As there are no adjacent protons, its signal will appear as a sharp singlet .

-

Proton at C3 (H-3): This proton is in a β-position relative to the nitrogen. It is flanked by two electron-withdrawing groups: the chloro group at C2 and the boronic acid pinacol ester at C4. This environment will also cause a downfield shift, but it is expected to be upfield relative to H-6 due to the less potent deshielding effect of the β-position. This signal will also appear as a singlet .

Analysis of Aliphatic Protons:

The pinacol ester group contains four chemically equivalent methyl groups.

-

Methyl Protons (-CH₃)₁₂: The twelve protons of the four methyl groups on the pinacol moiety are equivalent due to free rotation. They will appear as a single, highly intense singlet . The chemical shift for these protons is characteristic and typically falls in the upfield region of the spectrum, around δ 1.2-1.5 ppm.[5][6]

Predicted Data Summary

| Proton Label | Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | Pyridine C6 (α) | ~8.6 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and C5-Cl. |

| H-3 | Pyridine C3 (β) | ~8.2 - 8.4 | Singlet (s) | 1H | Deshielded by C2-Cl and C4-Boronic Ester. |

| -CH₃ | Pinacol Ester | ~1.3 - 1.4 | Singlet (s) | 12H | Equivalent methyl groups on the pinacol moiety. |

Section 3: A Self-Validating Experimental Protocol for Data Acquisition

The trustworthiness of NMR data relies on a meticulous experimental approach. This protocol is designed to be self-validating, ensuring high-quality, reproducible results.

Step-by-Step Methodology

-

Solvent Selection and Preparation:

-

Causality: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve nonpolar to moderately polar organic molecules and its well-defined residual solvent peak (δ ~7.26 ppm), which is unlikely to overlap with the signals of interest.[4] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Protocol: Use a high-purity (≥99.8% D) deuterated solvent. To remove dissolved oxygen, which can broaden spectral lines, bubble an inert gas like nitrogen or argon through the solvent for 5-10 minutes.

-

-

Sample Preparation:

-

Causality: Proper sample concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or concentration-dependent chemical shift changes.

-

Protocol: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent. Vortex the mixture until the solid is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Causality: Modern NMR spectrometers offer a suite of experiments. For routine structural confirmation, a standard one-dimensional proton experiment is sufficient. Key parameters are optimized to ensure quantitative accuracy and high resolution.

-

Protocol:

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 2-3 minutes.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay (d1) of at least 1-2 seconds to allow for near-complete relaxation of the protons, ensuring accurate signal integration.

-

Acquire the Free Induction Decay (FID).

-

-

-

Data Processing:

-

Causality: The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Protocol: Apply a Fourier transform to the FID. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate the distinct signals.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Section 4: Spectrum Interpretation and Structural Verification

Interpreting the acquired spectrum involves comparing the experimental data with the predictions to confirm the molecular structure.

-

Chemical Shift Analysis:

-

Identify the three distinct singlets in the spectrum.

-

The most downfield singlet corresponds to H-6 .

-

The next downfield singlet corresponds to H-3 .

-

The most upfield and largest singlet corresponds to the twelve pinacol methyl protons .

-

-

Integration Analysis (The Self-Validating Step):

-

This is the critical step for structural confirmation. The relative areas under the peaks must correspond to the number of protons generating each signal.

-

Normalize the integration by setting the area of one of the aromatic proton signals to 1.00.

-

The other aromatic signal should have an integral very close to 1.00.

-

The upfield pinacol signal should have an integral very close to 12.00.

-

A confirmed 1:1:12 ratio provides definitive evidence for the presence of the two unique pyridine protons and the intact pinacol ester group, validating the structure of this compound.

-

-

Purity Assessment:

-

The absence of significant unassigned peaks is an indicator of high purity.

-

Common impurities might include residual solvents from synthesis (e.g., ethyl acetate, hexanes) or starting materials. These can be identified by their characteristic chemical shifts and multiplicities.

-

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that are highly characteristic of its structure. The two downfield singlets for the aromatic protons and the intense upfield singlet for the pinacol group provide a unique spectroscopic fingerprint. By following a robust experimental protocol and performing a careful analysis of chemical shifts and, most importantly, signal integrations, researchers can confidently verify the identity, structure, and purity of this valuable synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

reactivity of C-Cl bonds in 2,5-Dichloropyridine-4-boronic acid pinacol ester

An In-Depth Technical Guide to the Regiocontrolled Reactivity of C-Cl Bonds in 2,5-Dichloropyridine-4-boronic acid pinacol ester

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Its utility stems from the presence of three distinct functional handles: a boronic ester at the C4 position and two chlorine atoms at the C2 and C5 positions. The key to unlocking its synthetic potential lies in understanding and controlling the differential reactivity of the two carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity, offering field-proven protocols for achieving site-selective functionalization through palladium-catalyzed cross-coupling reactions. We will explore the causal mechanisms behind catalyst and ligand choices that allow researchers to predictably engage either the C2 or C5 position, enabling the strategic and sequential construction of complex, highly substituted pyridine scaffolds.

The Electronic Landscape: Understanding Inherent Reactivity

The reactivity of halogenated N-heteroarenes is not random; it is dictated by the electronic architecture of the ring system. In pyridines, the nitrogen atom acts as a potent electron-withdrawing group, which polarizes the ring and creates regions of differing electrophilicity.

-

Electronic Activation: The positions alpha (C2, C6) and gamma (C4) to the nitrogen atom are the most electron-deficient. This makes them inherently more susceptible to the initial, rate-determining step of most cross-coupling reactions: oxidative addition by a low-valent palladium catalyst.[1][2][3]

-

Bond Dissociation Energies (BDEs): Computational studies have confirmed that the C2–Cl bond in dichloropyridine systems generally has a lower BDE compared to C-Cl bonds at other positions, further accounting for its heightened reactivity.[2]

For this compound, this electronic bias establishes a clear hierarchy of reactivity for the C-Cl bonds:

C2-Cl (Most Reactive) >> C5-Cl (Least Reactive)

This intrinsic preference means that under "standard" cross-coupling conditions, reactions will overwhelmingly occur at the C2 position. The challenge and opportunity for the synthetic chemist is to either leverage this preference for a selective C2 functionalization or to strategically override it to achieve a less common C5 functionalization.

Strategic Functionalization: Exploiting and Overriding Inherent Reactivity

Palladium-catalyzed cross-coupling reactions are the workhorse transformations for modifying this scaffold. By carefully selecting the catalyst, ligands, and additives, one can steer the reaction to the desired position.

Case Study: Conventional C2-Selective Suzuki-Miyaura Coupling

To functionalize the electronically favored C2 position, we employ catalytic systems that align with the substrate's natural reactivity. The use of electron-rich phosphine ligands stabilizes the palladium catalyst and facilitates the oxidative addition at the most electrophilic site.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: A combination like Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is ideal. SPhos promotes the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition at the activated C2 position.[4]

-